11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid
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Overview
Description
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide typically involves the reaction of 11-bromoundecanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, and the reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrrole ring can also interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
11-Maleimidoundecanoic acid hydrazide: Similar structure but different functional groups.
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide: Shorter carbon chain but similar functional groups.
Uniqueness
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide is unique due to its specific combination of a pyrrole ring and a hydrazide group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H26F3N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H25N3O3.C2HF3O2/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21;3-2(4,5)1(6)7/h10-11H,1-9,12,16H2,(H,17,19);(H,6,7) |
InChI Key |
KNPBINHKTCSAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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